![molecular formula C17H13N3OS B12910101 2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 918891-50-6](/img/structure/B12910101.png)

2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

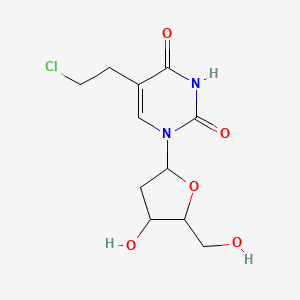

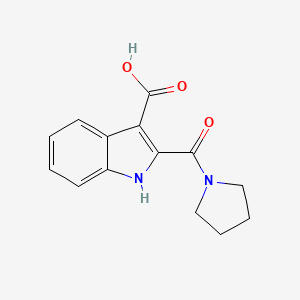

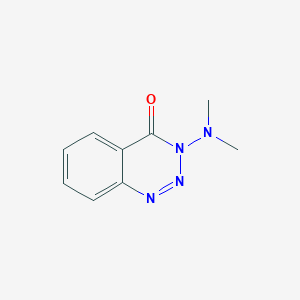

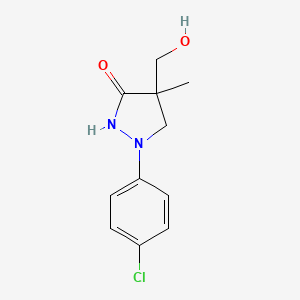

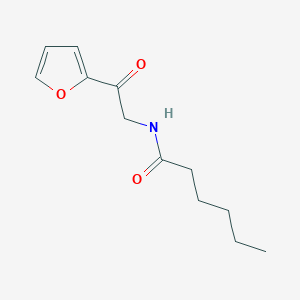

2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic pathways. Common methods include:

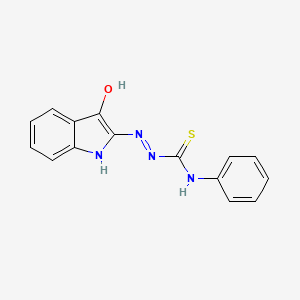

Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Microwave irradiation: This technique uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form a product in a single step.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an antibacterial and antifungal agent.

Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biological Research: The compound has been investigated for its potential to inhibit specific enzymes and signaling pathways, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the c-Jun NH₂-terminal kinase (JNK) signaling pathway, which is involved in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce neuronal damage in models of cerebral ischemia .

Comparison with Similar Compounds

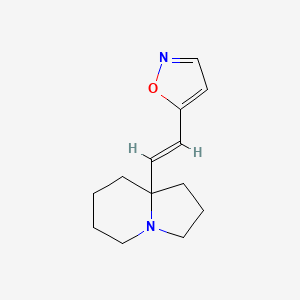

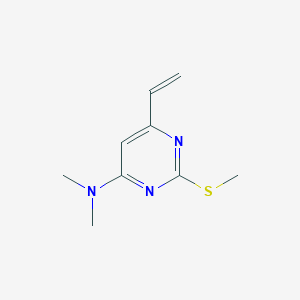

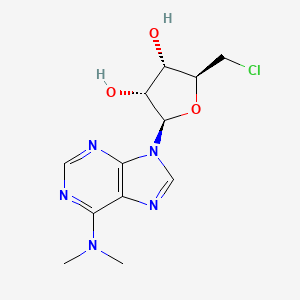

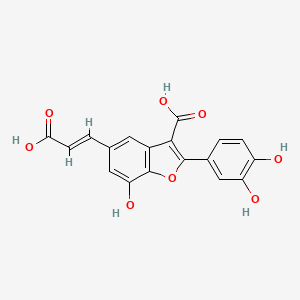

2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other benzothiazole derivatives, such as:

3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds have shown potent antibacterial activity and are used in medicinal chemistry.

1,3-Benzothiazol-2-yl(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile:

2-Aminobenzothiazoles: These compounds have been investigated for their antifungal, antiprotozoal, and anticancer activities.

Properties

CAS No. |

918891-50-6 |

|---|---|

Molecular Formula |

C17H13N3OS |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-ethylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C17H13N3OS/c1-2-11-15(16-18-12-7-3-4-8-13(12)22-16)19-14-9-5-6-10-20(14)17(11)21/h3-10H,2H2,1H3 |

InChI Key |

ATIGGNYPHSRFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC=CN2C1=O)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)